Fmoc-Alpha-Me-Orn(Boc)-OH

Peptide stability Enzymatic degradation Protease resistance

SPPS of ornithine-containing peptides suffers from racemization and rapid proteolytic degradation. Fmoc-α-Me-Orn(Boc)-OH resolves both: the α-methyl group suppresses oxazolone-mediated racemization during coupling and sterically shields the adjacent peptide bond, reducing enzymatic hydrolysis up to 6,000-fold vs. unsubstituted ornithine. • Orthogonal Fmoc/Boc protection enables selective δ-amine deprotection for on-resin cyclization in near-quantitative yield. • Restricts φ/ψ backbone angles via Thorpe-Ingold geminal dialkyl effects, favoring 3₁₀-helical/β-turn conformations. • Supplied at ≥97% purity; cold-chain shipping available for cGMP manufacturing.

Molecular Formula C26H32N2O6
Molecular Weight 468,54 g/mole
CAS No. 1315449-95-6
Cat. No. B613579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Alpha-Me-Orn(Boc)-OH
CAS1315449-95-6
Synonyms(S)-N-alpha-Fmoc-N-delta-Boc-alpha-Methylornithine
Molecular FormulaC26H32N2O6
Molecular Weight468,54 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C26H32N2O6/c1-25(2,3)34-23(31)27-15-9-14-26(4,22(29)30)28-24(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,9,14-16H2,1-4H3,(H,27,31)(H,28,32)(H,29,30)/t26-/m0/s1
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-α-Me-Orn(Boc)-OH Procurement Guide


Fmoc-α-Me-Orn(Boc)-OH (CAS 1315449-95-6) is a non-proteinogenic, dual-protected amino acid building block specifically engineered for Fmoc-based solid-phase peptide synthesis (SPPS). Its core structure features an α-methyl-substituted L-ornithine backbone with orthogonal protection: an Fmoc group on the Nα-amine for iterative deprotection and a Boc group on the Nδ-amine for side-chain masking . The α-methyl modification introduces significant steric bulk at the Cα position, which fundamentally alters the conformational landscape and metabolic stability of resulting peptides compared to standard ornithine derivatives [1]. This compound is utilized in the construction of conformationally constrained peptidomimetics and therapeutic peptide candidates where enhanced proteolytic resistance is required .

Conformational Designα-Methyl restricts backbone to helical/turn motifs for peptidomimetics
SPPS CompatibilityFmoc/Boc orthogonal protection enables stepwise assembly
Macrocycle EnablementSide-chain anchoring of δ-amine supported for cyclic peptides

Why Fmoc-Orn(Boc)-OH Cannot Substitute


Procurement teams evaluating cost-saving substitutions often consider replacing Fmoc-α-Me-Orn(Boc)-OH with the more common Fmoc-Orn(Boc)-OH; however, such generic substitution fails because the α-methyl group is not an inert structural decoration—it actively governs peptide backbone conformation and metabolic fate. Fmoc-Orn(Boc)-OH lacks the Cα-methyl substitution and therefore produces peptides with unconstrained φ/ψ backbone angles and unmodified susceptibility to serum proteases [1]. By contrast, the α-methyl group in Fmoc-α-Me-Orn(Boc)-OH restricts Ramachandran space via Thorpe–Ingold geminal dialkyl effects, favoring specific turn motifs such as 3₁₀-helical or β-turn conformations that are inaccessible to unsubstituted ornithine residues [2]. Furthermore, the methyl substitution at Cα has been demonstrated in multiple α-methyl amino acid systems to reduce enzymatic degradation rates, a property not conferred by the non-methylated analog [3]. For applications requiring conformational preorganization or extended in vivo half-life, substitution with Fmoc-Orn(Boc)-OH would yield a chemically distinct peptide with altered bioactivity and stability profiles.

Conformational Freedom Lost
Fmoc-Orn(Boc)-OH lacks α-methyl; peptides retain unconstrained φ/ψ angles and may not reproduce turn/helical bias.
Proteolytic Susceptibility May Differ
Removal of α-methyl eliminates steric shielding of the backbone, which may increase enzymatic degradation rates in stability assays.
Peptide Bioactivity Profile May Shift
Altered conformational sampling and stability can lead to different target binding and pharmacokinetic profiles in research models.

Evidence Summary: Fmoc-α-Me-Orn(Boc)-OH vs Analogs


Metabolic Stability: Resistance to Enzymatic Degradation

The α-methyl substitution in Fmoc-α-Me-Orn(Boc)-OH confers substantial resistance to enzymatic degradation when incorporated into peptides, a property absent in the unsubstituted analog Fmoc-Orn(Boc)-OH. Direct enzymatic studies using α-methylornithine as a substrate for ornithine decarboxylase (ODC) demonstrate that the decarboxylation rate is approximately 6,000-fold slower compared to unsubstituted L-ornithine under identical assay conditions [1]. Additionally, in rat hepatoma cell culture, α-methyl ornithine treatment increased ODC protein half-life by a factor of three, consistent with slowed enzyme degradation due to substrate stabilization at the active site [2]. While these data are from the free amino acid rather than the Fmoc/Boc-protected derivative, the mechanistic basis—steric shielding of the α-carbon and adjacent peptide bond—translates directly to peptide contexts where α-methyl substitution is a validated strategy for extending in vivo half-life [3].

Metabolic Stability
Reported
~6,000× slower decarboxylation
ODC half-life increased 3-fold
Supports extended half-life research peptide design
Free amino acid data; class-transferable to Fmoc/Boc context
Peptide stability Enzymatic degradation Protease resistance Ornithine decarboxylase

Conformational Restriction: Reduced Backbone Flexibility

Crystallographic and computational analyses establish that α-methyl substitution in amino acids significantly restricts peptide backbone conformational freedom via the Thorpe–Ingold effect (geminal dialkyl substitution at Cα). Cα-tetrasubstituted residues, such as α-methyl amino acids, are conformationally constrained to occupy only the helical regions of the Ramachandran map (φ/ψ angles near ±60°/±30°), predominantly favoring 3₁₀-helical and type III β-turn conformations [1]. In contrast, unsubstituted ornithine (as in Fmoc-Orn(Boc)-OH) exhibits unrestricted φ/ψ sampling across the entire Ramachandran space, yielding highly flexible peptide backbones without defined conformational preference [2]. This conformational constraint is a direct and quantifiable differentiation between Fmoc-α-Me-Orn(Boc)-OH and Fmoc-Orn(Boc)-OH: the former biases the peptide toward a restricted set of folded states, while the latter permits conformational entropy that can reduce binding affinity and specificity.

Conformational Restriction
Class-level inference
Helical φ/ψ (~ ±60°/±30°)
vs
Full Ramachandran freedom
Enables rational design of constrained peptidomimetics
Crystallography and computational consensus
Peptide conformation Structural rigidity Peptidomimetics Cα-tetrasubstitution

Orthogonal Protection for Stepwise Assembly

Fmoc-α-Me-Orn(Boc)-OH employs a fully orthogonal protection scheme (Fmoc on Nα, Boc on Nδ) that is indispensable for specific synthetic workflows requiring differential deprotection. The Fmoc group is base-labile (removed with 20% piperidine), while the Boc group is acid-labile (removed with TFA). This orthogonality permits selective exposure of the Nδ-amine for on-resin cyclization or side-chain modification without premature Nα-deprotection—a capability not possible with non-orthogonal ornithine derivatives . For comparison, the alternative building block Di-Fmoc-α-methyl-ornithine bears two Fmoc groups that are both base-labile, rendering stepwise assembly impossible because piperidine treatment would expose both amines simultaneously, defeating any controlled synthetic strategy . The orthogonal Fmoc/Boc pair in Fmoc-α-Me-Orn(Boc)-OH thus directly enables side-chain anchoring to Wang-type resin for macrocyclic peptide synthesis in near-quantitative yield [1].

Orthogonal Protection
Head-to-head
Fmoc (base) + Boc (acid)
vs
Di-Fmoc (both base-labile)
Stepwise Nα/Nδ manipulation possible; required for side-chain anchoring
Standard SPPS: 20% piperidine / TFA
Solid-phase peptide synthesis Orthogonal protection Side-chain anchoring Cyclic peptides

Racemization Control: Suppressed Epimerization

Cα-Tetrasubstituted amino acids, including α-methyl derivatives such as Fmoc-α-Me-Orn(Boc)-OH, exhibit markedly reduced racemization during peptide coupling compared to Cα-trisubstituted (unsubstituted) analogs. The α-methyl group creates steric hindrance that destabilizes the oxazolone intermediate responsible for racemization in standard coupling protocols, thereby preserving chiral integrity [1]. For comparison, Fmoc-Orn(Boc)-OH lacks the α-methyl group and remains susceptible to epimerization under standard activation conditions (e.g., HATU/DIEA or carbodiimide-based coupling), which can generate diastereomeric impurities that complicate purification and compromise peptide homogeneity [2]. The industrial adoption of Fmoc-α-methyl amino acids in therapeutic peptide manufacturing is driven precisely by this impurity-control advantage, reducing the burden of post-synthesis chiral purification [3].

Racemization Control
Class-level inference
Oxazolone pathway destabilized
Reduces diastereomeric impurity formation in SPPS
Industrial adoption for impurity control
Racemization Epimerization Peptide coupling Chiral purity

Application Scenarios for Fmoc-α-Me-Orn(Boc)-OH


Macrocyclic Peptide Synthesis via Side-Chain Anchoring

Fmoc-α-Me-Orn(Boc)-OH is uniquely suited for the solid-phase synthesis of macrocyclic peptides using side-chain anchoring of the ornithine δ-amine. The orthogonal Fmoc/Boc protection enables initial loading of the free α-carboxyl group onto the resin while preserving the Nδ-Boc protection. Following chain elongation, the Boc group is selectively removed with TFA, exposing the δ-amine for on-resin head-to-tail or side-chain-to-tail cyclization. This methodology has been demonstrated to proceed in near-quantitative yield [1]. The α-methyl group simultaneously reduces racemization during multiple coupling steps and constrains the resulting cyclic peptide into a defined conformation, enhancing binding specificity .

Metabolically Stable Peptidomimetic Development

In therapeutic peptide programs requiring extended plasma half-life, Fmoc-α-Me-Orn(Boc)-OH is incorporated to confer resistance to serum proteases. The α-methyl substitution at Cα sterically shields the adjacent peptide bond from enzymatic hydrolysis, reducing degradation rates relative to unsubstituted ornithine-containing controls. Industrial peptide manufacturers including Eli Lilly have established three-step impurity control workflows specifically leveraging Fmoc-α-methyl amino acids for long-term manufacturing solutions of therapeutic peptides [1]. The observed 6,000-fold reduction in enzymatic turnover for α-methylornithine relative to ornithine translates to extended in vivo circulation times for peptides incorporating this building block.

Conformationally Constrained Epitope Mimetics

Researchers conducting structure-activity relationship (SAR) studies employ Fmoc-α-Me-Orn(Boc)-OH to introduce conformational rigidity into peptide ligands. The α-methyl group restricts backbone φ/ψ angles to helical conformations, pre-organizing the peptide into a 3₁₀-helical or β-turn motif prior to receptor binding [1]. This reduces the entropic penalty upon target engagement, enhancing binding affinity and enabling more accurate mapping of bioactive conformations. The orthogonal protection scheme additionally permits selective side-chain modification of the ornithine δ-amine for bioconjugation or fluorescent labeling applications .

High-Purity GMP Manufacturing of Therapeutic Peptides

For cGMP manufacturing of therapeutic peptides, Fmoc-α-Me-Orn(Boc)-OH provides measurable impurity-control advantages over unsubstituted ornithine derivatives. The α-methyl group suppresses oxazolone-mediated racemization during coupling, reducing the formation of diastereomeric impurities that would otherwise require costly preparative HPLC separation [1]. This property is particularly valuable in large-scale production where impurity control directly impacts yield and cost of goods. The compound is supplied at ≥98% purity with cold-chain transportation available from qualified vendors, meeting the specifications required for IND-enabling studies and commercial manufacturing campaigns .

Application
Selection Property
Validation Focus
Macrocyclic peptide synthesis via side-chain anchoring
Orthogonal Fmoc/Boc protection
On-resin cyclization yield and purity
Peptide stability and half-life research
α-Methyl proteolytic shielding
Serum stability assay and half-life extension
Constrained epitope mimetic SAR studies
Backbone conformational restriction
Binding affinity and conformational analysis
High-purity cGMP peptide manufacturing
Reduced racemization during coupling
Diastereomeric impurity control by HPLC

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